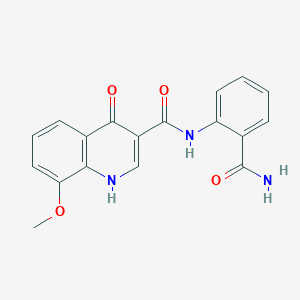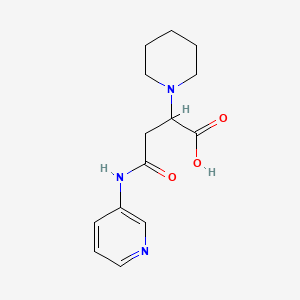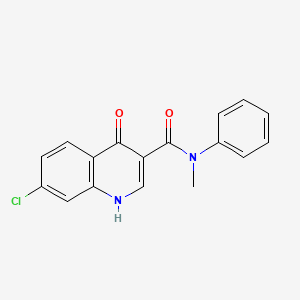
N-(2-carbamoylphenyl)-4-hydroxy-8-methoxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-carbamoylphenyl)-4-hydroxy-8-methoxyquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-4-hydroxy-8-methoxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzamide with 4-hydroxy-8-methoxyquinoline-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-4-hydroxy-8-methoxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and various substituted quinoline derivatives .
Scientific Research Applications
N-(2-carbamoylphenyl)-4-hydroxy-8-methoxyquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-4-hydroxy-8-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound may also interact with DNA and RNA, leading to alterations in gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(2-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide
- N-(2-carbamoylphenyl)-8-methoxyquinoline-3-carboxamide
- N-(2-carbamoylphenyl)-4-hydroxy-6-methoxyquinoline-3-carboxamide
Uniqueness
N-(2-carbamoylphenyl)-4-hydroxy-8-methoxyquinoline-3-carboxamide is unique due to the presence of both hydroxyl and methoxy groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H15N3O4 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-8-methoxy-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H15N3O4/c1-25-14-8-4-6-11-15(14)20-9-12(16(11)22)18(24)21-13-7-3-2-5-10(13)17(19)23/h2-9H,1H3,(H2,19,23)(H,20,22)(H,21,24) |
InChI Key |
JFPZQGSYFIYZFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B12189017.png)

![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B12189035.png)


![6-acetyl-2-{[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12189058.png)



![N-(1,1-dioxothiolan-3-yl)-2-[4-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-cyc lopentylacetamide](/img/structure/B12189076.png)
![2,2-diphenyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B12189078.png)
![12-chloro-3-(2-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B12189083.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12189093.png)
